Enzymatic Affinity (Ki) Comparison: C23 Versus Multi-Leu (ML) Peptide on PACE4
C23 demonstrates a 4.4-fold improvement in enzymatic inhibitory potency (Ki) against PACE4 relative to its parent compound, the Multi-Leu (ML) peptide. The ML-peptide, an octapeptide with sequence Ac-LLLLRVKR-NH₂, exhibits a Ki of 22 nM against PACE4 . Optimization of this scaffold via N-terminal DLeu substitution and C-terminal Amba modification yielded C23 (Ac-(DLeu)LLLRVK-Amba), which achieves a Ki of 5 nM against the same enzyme . The enhanced potency is attributed to improved binding interactions conferred by the D-isomer stabilization and the amidinobenzylamide arginine mimetic [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | Multi-Leu (ML) peptide (Ac-LLLLRVKR-NH₂): 22 nM |
| Quantified Difference | 4.4-fold improvement in potency (22 nM / 5 nM = 4.4) |
| Conditions | Recombinant human PACE4 enzyme in vitro enzymatic assay |
Why This Matters
For researchers procuring a PACE4 inhibitor, C23 offers substantially lower working concentrations (nanomolar range) compared to the ML-peptide baseline, reducing reagent consumption and enabling more sensitive enzyme inhibition studies.
- [1] Kwiatkowska A, Couture F, Levesque C, Ly K, Beauchemin S, Desjardins R, Neugebauer W, Dory YL, Day R. Novel Insights into Structure-Activity Relationships of N-Terminally Modified PACE4 Inhibitors. ChemMedChem. 2016 Feb 4;11(3):289-301. doi: 10.1002/cmdc.201500532. PMID: 26751825. View Source
